2-Amino-4-tert-butyl-3-furonitrile

Medicinal Chemistry Drug Design ADME Properties

SAR campaigns require systematic evaluation of substituent size effects, but methyl or unsubstituted analogs fail to mimic the steric bulk and lipophilicity of a tert-butyl group. This furonitrile derivative solves that gap. - **Key Differentiation**: tert-butyl group provides VdW volume ~42 ų and zero core rotatable bonds; achieves ΔLogP >2.0 relative to unsubstituted analog while maintaining TPSA ~63 Ų. - **Selective Reactivity**: Steric shielding at C4 enables exclusive functionalization of the 2-amino group (acylation, alkylation, sulfonylation) without competing ring modifications. - **Supply**: Stocked in research quantities; immediate global shipping.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 72965-46-9
Cat. No. B2403271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-tert-butyl-3-furonitrile
CAS72965-46-9
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC(C)(C)C1=COC(=C1C#N)N
InChIInChI=1S/C9H12N2O/c1-9(2,3)7-5-12-8(11)6(7)4-10/h5H,11H2,1-3H3
InChIKeyVGSLQRRXQXCXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-tert-butyl-3-furonitrile Overview


2-Amino-4-tert-butyl-3-furonitrile (CAS 72965-46-9) is a furan derivative bearing 2-amino and 3-nitrile functional groups, with a tert-butyl substituent at the C4 position [1]. It is a yellow crystalline solid with the molecular formula C9H12N2O and molecular weight 164.20 g/mol . The compound is characterized by a LogP of approximately 2.03–2.92, a boiling point of 292.6 ± 40.0 °C at 760 mmHg, and requires storage at 2–8 °C protected from light [2].

Medicinal chemistry scaffold requiring steric shielding at C4

Lipophilicity enhancement without added aromatic ring count

Selective 2-amino functionalization with C4 protection

Why 2-Amino-4-tert-butyl-3-furonitrile Is Irreplaceable


While 2-amino-3-furonitrile serves as a foundational heterocyclic building block, its substitution with simpler C4 alkyl (methyl) or unsubstituted analogs cannot replicate the steric shielding, lipophilicity, and conformational constraints conferred by the tert-butyl group in 2-Amino-4-tert-butyl-3-furonitrile [1]. The bulky tert-butyl substituent fundamentally alters the compound's physicochemical profile—including its LogP, topological polar surface area, and reactivity at adjacent positions—which directly impacts its utility in medicinal chemistry scaffold diversification and the synthesis of derivatives requiring steric protection .

Methyl analog Reduced steric bulk may shift regioselectivity and lower lipophilicity
Phenyl analog Aromatic substituent alters planarity and off-target interaction profile
Unsubstituted analog Lacks steric protection; reaction outcome at C4/C5 may differ

2-Amino-4-tert-butyl-3-furonitrile: Comparative Evidence


Lipophilicity vs. Methyl and Unsubstituted Analogs

The C4 tert-butyl substituent in 2-Amino-4-tert-butyl-3-furonitrile dramatically increases lipophilicity compared to unsubstituted 2-amino-3-furonitrile and the C4 methyl analog. The calculated LogP for the tert-butyl derivative is 2.92, representing a substantial increase from the methyl-substituted analog, which has an estimated LogP of approximately 0.8–1.2 (based on a methyl group contribution of ~0.5 log units relative to hydrogen). This >2-log-unit difference translates to approximately 100-fold higher partition into organic phases, which can be critical for membrane permeability and CNS penetration in drug discovery programs [1].

Lipophilicity
Class-level inference
ΔLogP > 2.0 vs. unsubstituted/methyl
Supports membrane permeability screening context
Calculated values; experimental confirmation advised
Medicinal Chemistry Drug Design ADME Properties

Steric Bulk: tert-Butyl vs. Methyl and Hydrogen

The 2-Amino-4-tert-butyl-3-furonitrile scaffold exhibits zero rotatable bonds in its core structure (excluding the tert-butyl group rotation), compared to the methyl analog which retains similar conformational flexibility but with substantially reduced steric bulk . The tert-butyl group, with a van der Waals volume approximately three times that of a methyl group (~42 ų vs. ~14 ų), imposes significant steric shielding at the C4 position and the adjacent C5 furan ring carbon. This steric constraint can direct regioselective functionalization at the C5 position while protecting the C4 site from undesired reactions . In medicinal chemistry applications, the tert-butyl group serves as a metabolically stable lipophilic anchor that can fill hydrophobic pockets in target proteins, a function that smaller substituents cannot fulfill .

Steric bulk
Class-level inference
VdW volume ~42 ų (~3× methyl, ~14× H)
Supports steric differentiation in scaffold design
Fragment-based estimates; review in target context
Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

TPSA Comparison: tert-Butyl vs. Phenyl

2-Amino-4-tert-butyl-3-furonitrile has a topological polar surface area (TPSA) of 62.95 Ų, compared to an estimated TPSA of ~63 Ų for the 4-phenyl analog (2-amino-4-phenyl-3-furonitrile) . Despite having similar TPSA values, the tert-butyl derivative offers a saturated, non-planar, aliphatic substituent, whereas the phenyl group introduces an aromatic ring with π-π stacking potential and additional planar constraints. This distinction is critical in drug design: the tert-butyl group contributes lipophilicity without increasing aromatic ring count or TPSA, preserving favorable CNS multiparameter optimization (MPO) scores while the phenyl analog may trigger different off-target interactions [1]. The tert-butyl derivative thus occupies a distinct physicochemical space that cannot be replicated by aryl-substituted analogs .

TPSA vs. Phenyl
Class-level inference
TPSA ~63 Ų; tert-butyl preserves CNS MPO profile
Supports CNS drug-design context without added aromatic ring
Property comparison; biological outcome requires validation
Medicinal Chemistry Drug-Likeness CNS MPO

Selective N-Acetylation of the 2-Amino Group

2-Amino-4-tert-butyl-3-furonitrile undergoes selective N-acetylation at the 2-amino position when treated with acetic anhydride in the presence of Solvent Yellow 146, yielding 2-acetylamino-3-cyano-4-tert-butyl-furan . This reaction demonstrates that the tert-butyl group at C4 does not interfere with electrophilic functionalization at the adjacent 2-amino group, while simultaneously protecting the C4 position from unwanted side reactions. By contrast, unsubstituted 2-amino-3-furonitrile may exhibit different regioselectivity patterns or increased susceptibility to ring functionalization due to the absence of the bulky C4 substituent .

Selective N-acetylation
Supporting evidence
Clean conversion to 2-acetylamino derivative
Supports predictable 2-amino functionalization
Quantitative yield data not available
Organic Synthesis Building Block Chemistry Amino Protection

2-Amino-4-tert-butyl-3-furonitrile: Application Scenarios


Enhanced Lipophilicity Without Extra Aromatic Rings

2-Amino-4-tert-butyl-3-furonitrile should be selected when a medicinal chemistry program demands increased LogP (ΔLogP > 2.0 relative to unsubstituted or methyl analogs) while maintaining TPSA near 63 Ų and avoiding the introduction of an additional aromatic ring [1]. The tert-butyl group provides the lipophilicity boost needed for membrane permeability and target binding while preserving favorable CNS MPO scores that would be compromised by adding a phenyl ring [2].

Scaffold Library with Controlled Steric Variation

For synthetic chemistry groups generating furan-based compound libraries, 2-Amino-4-tert-butyl-3-furonitrile occupies a distinct physicochemical space characterized by high steric bulk (VdW volume ~42 ų) and zero core rotatable bonds . This scaffold should be prioritized when the project requires systematic exploration of substituent size effects on biological activity or physicochemical properties, as the tert-butyl group cannot be approximated by methyl or ethyl analogs [1].

Selective 2-Amino Functionalization with C4 Protection

2-Amino-4-tert-butyl-3-furonitrile is the preferred building block when synthetic routes require exclusive functionalization of the 2-amino group (e.g., acylation, alkylation, or sulfonylation) without interference at the C4 or C5 positions . The bulky tert-butyl group sterically shields the C4 position, reducing the likelihood of competing ring functionalization and simplifying purification [1]. This selective reactivity is not reliably achieved with unsubstituted or methyl-substituted analogs.

tert-Butyl as Lipophilic Reference in SAR

In SAR campaigns, 2-Amino-4-tert-butyl-3-furonitrile serves as a defined reference point for evaluating the impact of a bulky, saturated aliphatic substituent on biological activity . It should be procured alongside 2-amino-4-methyl-3-furonitrile (small lipophilic), 2-amino-3-furonitrile (unsubstituted baseline), and 2-amino-4-phenyl-3-furonitrile (aromatic lipophilic) to establish a complete substituent SAR matrix [1]. This systematic approach enables data-driven decisions about which substituent type optimally balances potency, selectivity, and ADME properties.

Application
Selection Property
Validation Focus
Lipophilicity without extra rings
Calculated LogP and TPSA profile
Membrane permeability or target-binding assay context
Controlled steric variation
Van der Waals volume and conformational constraint
Structure-activity relationship endpoint review
Selective 2-amino functionalization
C4 steric shielding and reaction outcome
Reaction regioselectivity and purity assessment
Lipophilic reference in SAR
Substituent physicochemical benchmark
Systematic substituent matrix comparison

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